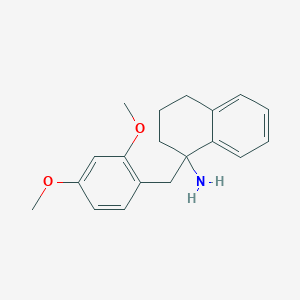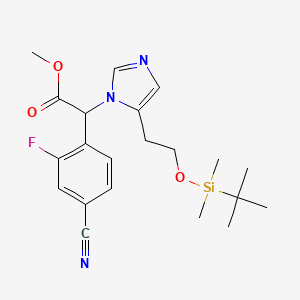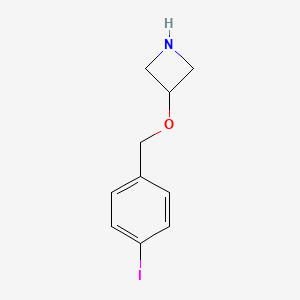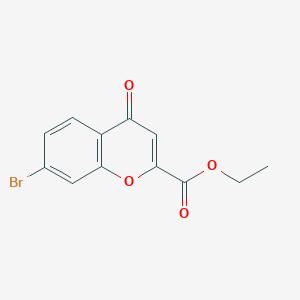
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is an organic compound with a complex structure It is a derivative of propanedioic acid, featuring a 2,3-dimethylbenzoyl group and two ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2,3-dimethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with propanedioic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted benzoyl derivatives.
Applications De Recherche Scientifique
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The benzoyl group may participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, 1,3-diethyl ester: Lacks the benzoyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, 2-(2,3-dimethylphenyl)-, 1,3-diethyl ester: Similar structure but with a phenyl group instead of a benzoyl group.
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-dimethyl ester: Features methyl ester groups instead of ethyl ester groups.
Uniqueness
Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is unique due to the presence of both the 2,3-dimethylbenzoyl group and the ethyl ester groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C16H20O5 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
diethyl 2-(2,3-dimethylbenzoyl)propanedioate |
InChI |
InChI=1S/C16H20O5/c1-5-20-15(18)13(16(19)21-6-2)14(17)12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3 |
Clé InChI |
KGKASAUDKJUQBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1=CC=CC(=C1C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)

![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)



![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)




